(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom and an imidazole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can be introduced via hydroboration, where a B-H bond is added over an alkene or alkyne .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol.
Reduction: Formation of the corresponding borane.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenols, while reduction can produce boranes.
Scientific Research Applications
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of an imidazole ring.
Phenylboronic acid: Lacks the fluorine and imidazole substituents, making it less specific in its applications.
Uniqueness
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and an imidazole ring, which confer specific chemical properties and reactivity. These features make it particularly useful in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
Molecular Formula |
C9H8BFN2O2 |
---|---|
Molecular Weight |
205.98 g/mol |
IUPAC Name |
(3-fluoro-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6,14-15H |
InChI Key |
OQGXKRHYUDKOLG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2C=CN=C2)(O)O |
Origin of Product |
United States |
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